molecular formula C14H13FN6OS B3996188 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide

Cat. No.: B3996188
M. Wt: 332.36 g/mol
InChI Key: BGKJSOUBQFNTCM-UHFFFAOYSA-N
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Description

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a complex organic compound with a molecular formula of C14H13FN6OS This compound is characterized by the presence of a purine ring, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated purine derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanyl group can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-7H-purin-8-yl)sulfanyl]butanoic acid
  • 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2-furylmethyl)acetamide
  • 2-amino-8-sulfanyl-7H-purin-6-ol

Uniqueness

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a compound of particular interest in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c1-7(13(22)19-9-4-2-8(15)3-5-9)23-14-20-10-11(16)17-6-18-12(10)21-14/h2-7H,1H3,(H,19,22)(H3,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKJSOUBQFNTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=NC=NC(=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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